N-(2-Diethylamino-ethyl)-3-oxo-2-(2-oxo-2H-pyridin-1-yl)-3-phenyl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STK076545 is a pyridone-based compound identified as a promising inhibitor of the enzyme protein disulfide isomerase (PDI). PDI is essential for the correct folding of proteins and the activation of certain cell surface receptors, making it a significant target for the treatment of cancer and thrombotic conditions .
Preparation Methods
The synthesis of STK076545 involves a five-step synthetic route. The key step in this synthesis is an aldol reaction with an α-pyridone allyl ester. The process includes the formation of a β-keto-amide with an N-alkylated pyridone at the α-position . The synthetic route was complicated by undesired fragmentations or rearrangements, but a successful method was achieved .
Chemical Reactions Analysis
STK076545 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound.
Reduction: This reaction involves the gain of electrons.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
STK076545 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying the inhibition of PDI.
Biology: It helps in understanding the role of PDI in protein folding and cell surface receptor activation.
Medicine: It is being explored as a potential therapeutic agent for cancer and thrombotic conditions.
Mechanism of Action
STK076545 exerts its effects by inhibiting the enzyme protein disulfide isomerase (PDI). PDI is involved in the oxidation-reduction and isomerization of disulfide bonds, which are crucial for protein folding. By inhibiting PDI, STK076545 disrupts these processes, leading to potential therapeutic effects in cancer and thrombotic conditions .
Comparison with Similar Compounds
STK076545 is unique compared to other PDI inhibitors due to its specific structure and synthetic route. Similar compounds include other pyridone-based PDI inhibitors and flavonoids like quercetin, which also inhibit PDI but have different structures and mechanisms of action .
Properties
Molecular Formula |
C20H25N3O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C20H25N3O3/c1-3-22(4-2)15-13-21-20(26)18(23-14-9-8-12-17(23)24)19(25)16-10-6-5-7-11-16/h5-12,14,18H,3-4,13,15H2,1-2H3,(H,21,26) |
InChI Key |
UWYMSOBUXIGZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C(C(=O)C1=CC=CC=C1)N2C=CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.